molecular formula C3H9N3O B14359218 Methyl 1-methylhydrazine-1-carboximidate CAS No. 90708-24-0

Methyl 1-methylhydrazine-1-carboximidate

Cat. No.: B14359218
CAS No.: 90708-24-0
M. Wt: 103.12 g/mol
InChI Key: BIQCQFCFTXJQRY-UHFFFAOYSA-N
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Description

Methyl 1-methylhydrazine-1-carboximidate is a chemical reagent designed for research and development applications, particularly in organic synthesis. This methylhydrazine derivative is structurally related to other valuable intermediates in the synthesis of nitrogen-containing heterocycles. For instance, similar methylhydrazine compounds are key reactants in the one-pot synthesis of complex structures like 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acids, which are significant frameworks in agrochemical and pharmaceutical research . The core research value of this compound lies in its potential as a versatile building block. Its molecular structure, featuring both methylhydrazine and carboximidate functional groups, makes it a suitable precursor for constructing pyrazole and other heterocyclic cores through condensation and ring-forming reactions . Researchers can leverage its reactivity to develop novel compounds for various scientific investigations. Handling and Safety: As a methylhydrazine derivative, this compound requires careful handling. Methylhydrazine is a highly toxic substance that can be lethal through inhalation or skin absorption . It is also extremely flammable, with a flash point as low as 17°F (-8°C), and can ignite spontaneously upon contact with air or oxidizing materials . Appropriate personal protective equipment (PPE), including chemical-resistant clothing and respiratory protection, is essential. No skin surface should be exposed during handling . Disclaimer: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

90708-24-0

Molecular Formula

C3H9N3O

Molecular Weight

103.12 g/mol

IUPAC Name

methyl N-amino-N-methylcarbamimidate

InChI

InChI=1S/C3H9N3O/c1-6(5)3(4)7-2/h4H,5H2,1-2H3

InChI Key

BIQCQFCFTXJQRY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)OC)N

Origin of Product

United States

Preparation Methods

Pinner Reaction-Based Synthesis

The Pinner reaction offers a plausible route to Methyl 1-methylhydrazine-1-carboximidate. Starting with methyl cyanoimidate, treatment with anhydrous methanol and HCl generates the corresponding carboximidate hydrochloride (Scheme 1). Subsequent nucleophilic attack by methylhydrazine at the imidate carbon yields the target compound:

$$
\text{CH}3\text{O}C(=\NH^+)\text{Cl}^- + \text{CH}3\text{NHNH}2 \rightarrow \text{CH}3\text{O}C(=\N-NHCH3)\text{NH}2 + \text{HCl}
$$

Key considerations include:

  • Solvent Selection : Methanol or dichloroethane optimizes nucleophile accessibility while stabilizing intermediates.
  • Temperature Control : Reactions proceed at 0–10°C to minimize side reactions like over-alkylation.
  • Purification : Vacuum distillation (0.06–0.08 MPa) removes volatile byproducts, followed by crystallization from mixed solvents (e.g., dichloroethane/dimethyl carbonate).

Alkylation of Methylhydrazine

An alternative route involves alkylating methylhydrazine with methylating agents. For example, dimethyl carbonate reacts with methylhydrazine in methanol under reflux (Scheme 2):

$$
(\text{CH}3\text{O})2\text{CO} + \text{CH}3\text{NHNH}2 \rightarrow \text{CH}3\text{O}C(=\O)\text{NHNHCH}3 + \text{CH}_3\text{OH}
$$

This method mirrors the synthesis of methyl hydrazinocarboxylate, but substituting hydrazine hydrate with methylhydrazine introduces steric and electronic challenges. The methyl group on hydrazine reduces nucleophilicity, necessitating longer reaction times (≥6 hours) and higher temperatures (70–90°C).

Reaction Optimization and Challenges

Regioselectivity and Byproduct Formation

Methylhydrazine’s two amine groups pose regioselectivity issues. DFT calculations suggest that N-methylation predominates when the imidate group’s electrophilicity is enhanced through hydrogen bonding or conformational strain. For instance, cyclopropane-annulated carboximidates exhibit reduced intramolecular hydrogen bonding, favoring attack at the imidate group (Figure 1).

Solvent and Catalytic Effects

Mixed solvents like dichloroethane/dimethyl carbonate improve yield (≥90%) by solubilizing intermediates and suppressing hydrolysis. Catalytic bases (e.g., K₂CO₃) mitigate HCl accumulation, though excess base risks deprotonating methylhydrazine and triggering dimerization.

Purification and Characterization

Crystallization Techniques

Post-reaction mixtures are cooled to 5°C to precipitate the product, which is isolated via centrifugation. Lithium or sodium salts of the carboximidate are stable alternatives to the free acid, avoiding decarboxylation during isolation.

Spectroscopic Validation

  • ¹H NMR : A singlet at δ 3.3–3.5 ppm confirms the methoxy group, while NH protons appear as broad singlets (δ 6.5–7.0 ppm).
  • IR : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) verify the imidate structure.

Industrial-Scale Considerations

Large-scale synthesis requires addressing:

  • Toxicity : Methylhydrazine mandates closed-system reactors and rigorous ventilation.
  • Waste Management : HCl byproducts are neutralized with aqueous NaOH, generating NaCl and methanol for recycling.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylhydrazine-1-carboximidate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazine derivatives with different substitution patterns.

Scientific Research Applications

Methyl 1-methylhydrazine-1-carboximidate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and other nitrogen-containing compounds.

    Biology: The compound may be used in biochemical studies to investigate the reactivity and interactions of hydrazine derivatives with biological molecules.

    Medicine: Research into potential medicinal applications includes exploring its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 1-methylhydrazine-1-carboximidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features
  • Methyl 1-Methylhydrazine-1-Carboximidate : Features a methyl group and a carboximidate ester (CH₃O-C=N) attached to the hydrazine nitrogen.
  • N-Methyl-N-(6-chloro-7-methyl-benzodithiazin-3-yl)hydrazine (Compound 2) : Contains a benzodithiazine ring substituted with chlorine and methyl groups, with a terminal N-methylhydrazine moiety .
  • 1-Methyl-1-Phenylhydrazine : A simpler analog where both hydrazine nitrogens are substituted with methyl and phenyl groups .
  • Methyl Shikimate Hydrazides : Include hydrazine-linked ester groups but lack the carboximidate functionality .
Physicochemical Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
Compound 2 271–272 (dec.) 3235 (N-NH₂), 1645 (C=N) 3.31 (N-CH₃), 5.70 (N-NH₂)
Compound 3 252–253 (dec.) 3360 (N-NH₂), 1740 (C=O) 3.30 (N-CH₃), 3.88 (CH₃O)
1-Methyl-1-Phenylhydrazine N/A ~3300 (N-H), 1600 (C=N) 3.36 (N-CH₃), 7.2–7.5 (Ph-H)

Notes:

  • Carboximidate derivatives (e.g., compound 3 ) show distinct C=O stretches (~1740 cm⁻¹) absent in simpler hydrazines.
  • N-CH₃ protons resonate at ~3.30–3.36 ppm across analogs, confirming consistent methylation .

Key Findings :

  • Substituents on the hydrazine nitrogen critically influence cytotoxicity. Electron-withdrawing groups (e.g., nitro in compound 9 ) enhance activity, while simple methyl groups (e.g., compound 2 ) show weak effects (IC₅₀ >100 µM) .
  • This compound analogs are hypothesized to exhibit similar trends, though empirical data is required.

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